N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring substituted with a carboxamide group, an ethyl group, and a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like ethanol, dichloromethane, or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide include:
- N-(3-chloro-4-methylphenyl)-1-naphthamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14ClN3O |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c1-3-17-12(6-7-15-17)13(18)16-10-5-4-9(2)11(14)8-10/h4-8H,3H2,1-2H3,(H,16,18) |
InChI Key |
MNANKECMIODJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
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